Ethyl 4-amino-1-butyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 4-amino-1-butyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-1-butyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the condensation of carboxylic acids with amines, followed by cyclization to form the pyrrole ring . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-1-butyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are tailored to optimize the yield and purity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized pyrrole derivative, while reduction could produce a simpler, more saturated compound.
Scientific Research Applications
Ethyl 4-amino-1-butyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its potential bioactivity.
Medicine: It may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 4-amino-1-butyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Ethyl 4-amino-1-butyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate include other pyrrole derivatives and heterocyclic compounds with similar structures .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H18N2O3 |
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Molecular Weight |
226.27 g/mol |
IUPAC Name |
ethyl 4-amino-1-butyl-5-oxo-2H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-3-5-6-13-7-8(9(12)10(13)14)11(15)16-4-2/h3-7,12H2,1-2H3 |
InChI Key |
GUQHNUGBZICDQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(=C(C1=O)N)C(=O)OCC |
Origin of Product |
United States |
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